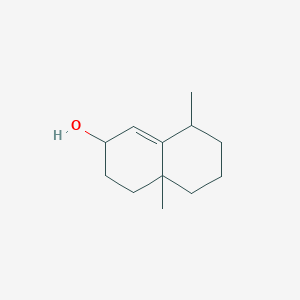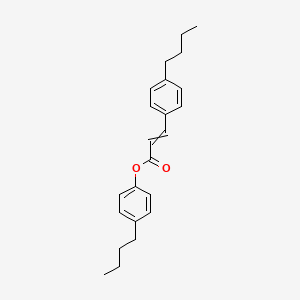
4-Butylphenyl 3-(4-butylphenyl)prop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Butylphenyl 3-(4-butylphenyl)prop-2-enoate is an organic compound with the molecular formula C20H24O2. It is an ester formed from the reaction of 4-butylphenol and 3-(4-butylphenyl)prop-2-enoic acid. This compound is known for its aromatic properties and is used in various chemical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butylphenyl 3-(4-butylphenyl)prop-2-enoate typically involves the esterification reaction between 4-butylphenol and 3-(4-butylphenyl)prop-2-enoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and efficient separation techniques, such as distillation or crystallization, ensures the production of high-quality ester.
化学反応の分析
Types of Reactions
4-Butylphenyl 3-(4-butylphenyl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: Formation of 4-butylbenzoic acid or 4-butylacetophenone.
Reduction: Formation of 4-butylphenylpropan-2-ol.
Substitution: Formation of 4-nitro-4-butylphenyl 3-(4-butylphenyl)prop-2-enoate or 4-bromo-4-butylphenyl 3-(4-butylphenyl)prop-2-enoate.
科学的研究の応用
4-Butylphenyl 3-(4-butylphenyl)prop-2-enoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
作用機序
The mechanism of action of 4-Butylphenyl 3-(4-butylphenyl)prop-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
Methyl (2E)-3-(4-methoxyphenyl)prop-2-enoate: Similar ester structure but with a methoxy group instead of a butyl group.
tert-Butyl (2E)-3-(4-formylphenyl)prop-2-enoate: Contains a formyl group instead of a butyl group.
Uniqueness
4-Butylphenyl 3-(4-butylphenyl)prop-2-enoate is unique due to its specific substitution pattern with butyl groups on both aromatic rings
特性
CAS番号 |
51684-87-8 |
|---|---|
分子式 |
C23H28O2 |
分子量 |
336.5 g/mol |
IUPAC名 |
(4-butylphenyl) 3-(4-butylphenyl)prop-2-enoate |
InChI |
InChI=1S/C23H28O2/c1-3-5-7-19-9-11-21(12-10-19)15-18-23(24)25-22-16-13-20(14-17-22)8-6-4-2/h9-18H,3-8H2,1-2H3 |
InChIキー |
ZOTDVRYJUROBIL-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=CC=C(C=C1)C=CC(=O)OC2=CC=C(C=C2)CCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



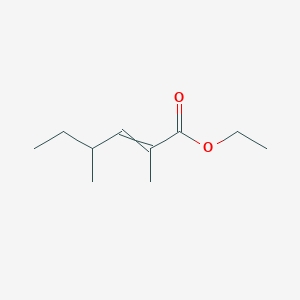
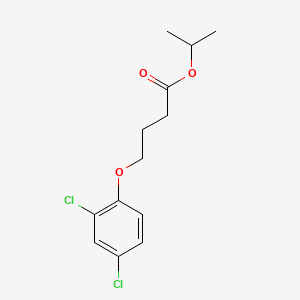
![N-[(1,2-Dihydroacenaphthylen-5-YL)methylidene]hydroxylamine](/img/structure/B14650573.png)
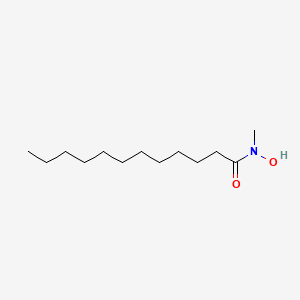
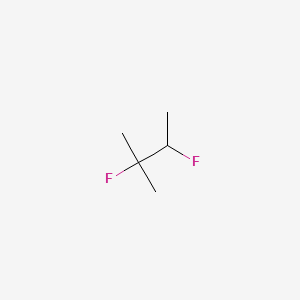
![4-{[3-(Propan-2-yl)-1,3-oxazolidin-5-yl]methoxy}phenol](/img/structure/B14650589.png)
![2,2',2''-[Benzene-1,2,3-triyltris(oxy)]triacetic acid](/img/structure/B14650590.png)
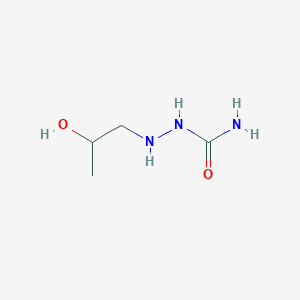
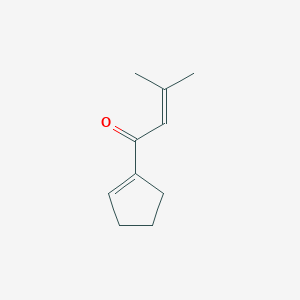
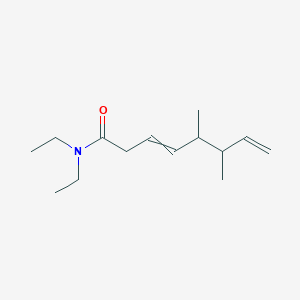
![7,7-Dimethyl-3a,4,6,7,8,9,9a,9b-octahydro-6,8-methanonaphtho[1,2-c]furan-1,3-dione](/img/structure/B14650628.png)

